molecular formula C10H14N2O5 B13429860 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B13429860
M. Wt: 242.23 g/mol
InChI Key: FOSCQSAFUOMRCQ-FNCVBFRFSA-N
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Description

This compound is a nucleoside analogue featuring a pyrimidin-2-one base linked to a modified ribose sugar moiety. The sugar moiety contains a 3-hydroxy, 4-methoxy, and 5-hydroxymethyl substituent, distinguishing it from canonical nucleosides like uridine or cytidine.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14N2O5/c1-16-8-6(5-13)17-9(7(8)14)12-4-2-3-11-10(12)15/h2-4,6-9,13-14H,5H2,1H3/t6-,7-,8-,9-/m1/s1

InChI Key

FOSCQSAFUOMRCQ-FNCVBFRFSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC=NC2=O)CO

Canonical SMILES

COC1C(OC(C1O)N2C=CC=NC2=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally related nucleoside analogues, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Sugar/Base) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 3-OH, 4-OCH₃, 5-CH₂OH (sugar); pyrimidin-2-one C₁₀H₁₄N₂O₆ 258.24 Potential stability enhancement
Zebularine 3,4-diOH, 5-CH₂OH (sugar); pyrimidin-2-one C₉H₁₂N₂O₅ 228.20 DNMT inhibitor, low toxicity
N⁴,2'-O-dimethylcytidine (m4Cm) 3-OCH₃, 4-OH, 5-CH₂OH (sugar); 4-CH₃NH (base) C₁₁H₁₉N₃O₆ 289.29 RNA modification, epigenetic regulation
Gemcitabine 2,2-difluoro (sugar); cytosine base C₉H₁₁F₂N₃O₄ 263.20 Anticancer (pancreatic, breast)
Clofarabine 2-fluoro, 3-OH (sugar); purine base C₁₀H₁₁ClFN₅O₃ 303.68 Antileukemic (AML, ALL)
3'-Azido-3'-deoxythymidine (AZT) 3'-azido (sugar); thymine base C₁₀H₁₃N₅O₄ 267.24 Antiretroviral (HIV)

Key Observations:

Sugar Modifications :

  • The 4-methoxy group in the target compound replaces the 4-OH in Zebularine, likely reducing susceptibility to phosphorylases or deaminases, thereby increasing metabolic stability .
  • Azido derivatives (e.g., –16) introduce reactive handles for click chemistry or prodrug activation .

Gemcitabine and clofarabine incorporate halogenated sugars or bases to enhance cytotoxicity via DNA chain termination .

Therapeutic Implications :

  • Zebularine’s DNMT inhibition correlates with its ability to demethylate DNA, while the target compound’s methoxy group may alter binding affinity to methyltransferases .
  • Azido derivatives (e.g., ) are often used as metabolic probes or in targeted drug delivery due to their bioorthogonal reactivity .

Research Findings:

  • Zebularine : Demonstrated preferential targeting of cancer cells with minimal toxicity in preclinical models .
  • m4Cm : Implicated in tRNA modification, affecting translational fidelity and stress response in eukaryotes .
  • Gemcitabine : Clinically approved for pancreatic cancer; its difluorinated sugar prevents deamination, prolonging intracellular retention .

Data Tables

Table 1: Structural Comparison of Sugar Moieties

Compound 2' Position 3' Position 4' Position 5' Position
Target Compound -H -OH -OCH₃ -CH₂OH
Zebularine -H -OH -OH -CH₂OH
m4Cm -H -OCH₃ -OH -CH₂OH
Gemcitabine -F -F -OH -CH₂OPO₃⁻ (active)

Biological Activity

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one is a pyrimidine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H19N3O6C_{12}H_{19}N_3O_6 with a molecular weight of 301.3 g/mol. The compound's structure includes a pyrimidine ring and a sugar moiety, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₆
Molecular Weight301.3 g/mol
IUPAC Name1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. It acts as a substrate mimic for enzymes such as thymidylate synthase and DNA polymerase, leading to the disruption of DNA replication and repair processes.

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced thymidine production, which is essential for DNA replication.
  • Antiviral Activity : The compound has shown potential against various viral infections by interfering with viral RNA synthesis.

Biological Activity Studies

Research has demonstrated the efficacy of this compound in various in vitro and in vivo studies:

Anticancer Activity

A study published in Cancer Research indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antiviral Effects

In a study conducted by Zhang et al., the compound demonstrated significant antiviral activity against herpes simplex virus (HSV) and influenza virus. The results indicated that it effectively reduced viral load in infected cell cultures.

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced colorectal cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients experienced improved survival rates compared to those receiving standard treatments alone.
  • Case Study 2 : In a laboratory setting, the compound was tested against HIV-infected cells. The study found that it significantly inhibited viral replication without causing cytotoxicity to host cells.

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